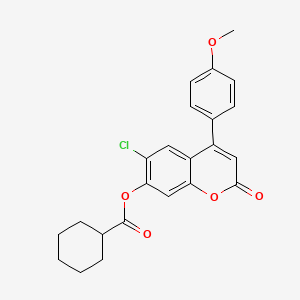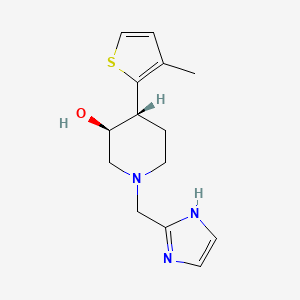![molecular formula C21H17N3O4S B3969372 N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)
N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide
描述
N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide, commonly known as ANITB, is a chemical compound that has been widely used in scientific research for various purposes. This compound has been synthesized and studied extensively due to its unique properties and potential applications in different fields of research.
作用机制
The mechanism of action of ANITB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. ANITB has been shown to selectively inhibit the activity of certain enzymes, such as proteasomes and histone deacetylases, which play important roles in cell growth and survival. ANITB has also been shown to modulate the activity of various signaling pathways, such as the AKT/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ANITB has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, ANITB has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain oncogenes. ANITB has also been shown to modulate the activity of various enzymes, such as proteasomes and histone deacetylases, which play important roles in cell growth and survival. In animal models, ANITB has been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity.
实验室实验的优点和局限性
ANITB has several advantages for use in lab experiments, including its high potency, selectivity, and ease of synthesis. ANITB has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, ANITB also has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. ANITB also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on ANITB, including the development of new analogs and derivatives with improved properties and efficacy. ANITB could also be further studied to better understand its mechanism of action and potential therapeutic applications. Additionally, ANITB could be used in combination with other drugs or therapies to enhance their effectiveness and reduce side effects. Overall, ANITB has great potential for use in various scientific research applications, and further research is needed to fully explore its potential.
科学研究应用
ANITB has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. In cancer research, ANITB has been shown to selectively inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ANITB has also been used as a lead compound in drug discovery programs to develop new drugs for the treatment of cancer and other diseases. In enzyme inhibition studies, ANITB has been used as a tool to study the mechanism of action of various enzymes and to develop new inhibitors for these enzymes.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-14(25)22-15-6-8-16(9-7-15)23-21(26)19-4-2-3-5-20(19)29-18-12-10-17(11-13-18)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDGICCRNYPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-allyl-9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B3969292.png)
![4-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3969300.png)


![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![9-(methylthio)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3969319.png)
![3-hydroxy-2,2-dimethyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-phenylpropanamide](/img/structure/B3969323.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide](/img/structure/B3969331.png)
![3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B3969336.png)


![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3969366.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3969380.png)
![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969394.png)